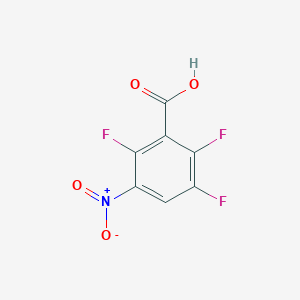

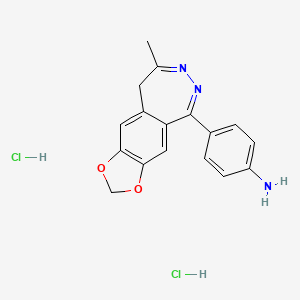

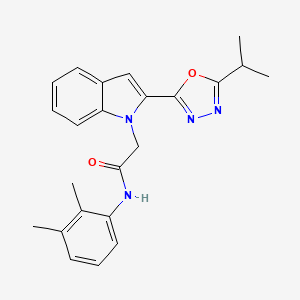

![molecular formula C21H27N3O3S2 B2485485 2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 667913-06-6](/img/structure/B2485485.png)

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound falls within a broader class of thieno[2,3-d]pyrimidin derivatives known for diverse biological activities and chemical properties. Research has focused on synthesizing various derivatives to explore their chemical reactivity, structural characteristics, and potential applications in fields like medicinal chemistry due to their unique structural frameworks and pharmacophore features.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, Elmuradov et al. (2011) describe the synthesis of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted thieno[2,3-d]pyrimidin derivatives through condensation with aromatic aldehydes and furfural in alkaline conditions (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Molecular Structure Analysis

The molecular structure of these compounds, including crystal structure analyses, reveals intricate conformational details. For example, Subasri et al. (2016) analyzed the crystal structures of similar thieno[2,3-d]pyrimidin derivatives, noting folded conformations around the methylene carbon atom and intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving thieno[2,3-d]pyrimidin derivatives are diverse, including alkylation, acylation, and nucleophilic substitutions, contributing to the versatility of these compounds in synthetic chemistry. Wagner et al. (1993) detailed the synthesis and reactions leading to various functionalized thieno[2,3-d]pyrimidines with potential bioactivity (Wagner, Vieweg, & Leistner, 1993).

科学的研究の応用

Syntheses and Reactions

The compound you mentioned belongs to a class of compounds with a complex structure involving cyclohepta and thieno pyrimidine derivatives. Research shows various synthetic methods and reactions for such compounds. For instance, a study by Abe (1987) discusses the synthesis of 4H-Cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones through the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate, showcasing a variety of reactions and structural modifications (Abe, 1987).

Synthesis of Derivatives with Antitumor Activity

A significant application of these compounds is in the development of antitumor agents. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity comparable to that of doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Thymidylate Synthase Inhibitors

Additionally, these compounds are investigated for their potential as thymidylate synthase inhibitors, which can play a crucial role in antitumor activities. Gangjee et al. (2004) synthesized a series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines as potential thymidylate synthase inhibitors and antitumor agents (Gangjee, Qiu, & Kisliuk, 2004).

Synthesis and Properties of Novel Derivatives

Further research by Gangjee et al. (2005) on classical and nonclassical analogs of these compounds provides insights into their synthesis, properties, and potential as antitumor agents, showcasing their inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).

特性

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-[(3-oxo-4-prop-2-enyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S2/c1-2-10-24-20(26)18-15-8-4-3-5-9-16(15)29-19(18)23-21(24)28-13-17(25)22-12-14-7-6-11-27-14/h2,14H,1,3-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVHSEHWURMFLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC4=C2CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

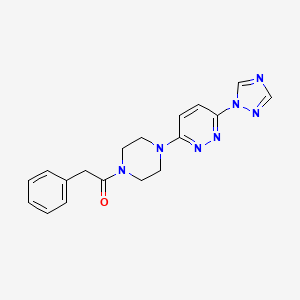

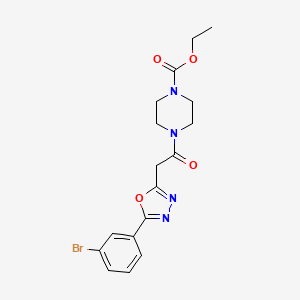

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)

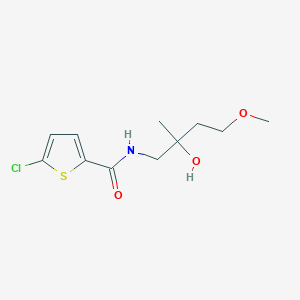

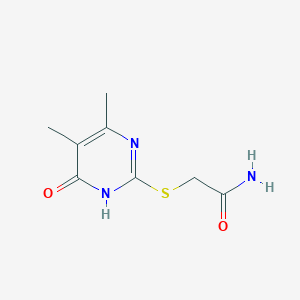

![3-[(2-fluorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2485411.png)

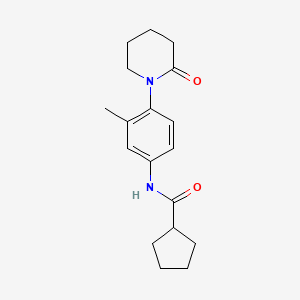

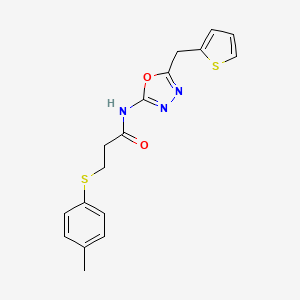

![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)

![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)